1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide
CAS No.:
Cat. No.: VC17646234
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonamide |
| Standard InChI | InChI=1S/C8H15NO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H2,9,10,11) |
| Standard InChI Key | PXAVEFABONXUEI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CC2CCC1O2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Bicyclic Architecture
The defining feature of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is its 7-oxabicyclo[2.2.1]heptane system, a bridged heterocycle containing one oxygen atom within a bicyclic framework. This structure imposes significant steric and electronic constraints, influencing both reactivity and biological interactions. The sulfonamide group () attached to the ethane chain introduces hydrogen-bonding capabilities, enhancing solubility and target-binding specificity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonamide |
| Canonical SMILES | CC(C1CC2CCC1O2)S(=O)(=O)N |
| Topological Polar Surface Area | 75.6 Ų |
Synthetic Methodologies and Optimization
Bicyclic Precursor Synthesis
The 7-oxabicyclo[2.2.1]heptane core is typically synthesized via Diels-Alder cycloaddition between furan and maleic anhydride, followed by hydrogenation and functional group modifications . Key steps include:
-
Cycloaddition: Furan reacts with maleic anhydride under thermal conditions to form the bicyclic adduct.
-
Reduction: Catalytic hydrogenation saturates the double bond, yielding the oxabicycloheptane skeleton.
-
Sulfonylation: The amine intermediate reacts with chlorosulfonic acid to introduce the sulfonamide group.
Challenges in Stereochemical Control
Pharmacological Applications and Mechanism of Action
Thromboxane A2 Receptor Antagonism
Structural analogs of this compound, such as BMS-180,291, demonstrate potent TxA2 receptor inhibition () . The bicyclic core facilitates hydrophobic interactions with the receptor’s transmembrane domain, while the sulfonamide group stabilizes binding via hydrogen bonds to Arg295 and Thr298 residues .
Table 2: In Vitro Antagonistic Activity of Analogues
| Compound | TxA2 Receptor (nM) | Selectivity Over Prostaglandin Receptors |
|---|---|---|
| BMS-180,291 | 7 | >1000-fold |
| Derivative 23a | 21 | 500-fold |
Selective Estrogen Receptor Downregulation (SERD)
Recent studies highlight derivatives with six-carbon alkyl chains (e.g., compound 36) as potent SERDs, degrading estrogen receptor α (ERα) via proteasomal pathways () . The sulfonamide’s electron-withdrawing properties enhance ERα binding affinity, while the bicyclic system prevents agonist-like conformational changes .
Structure-Activity Relationship (SAR) Insights
Role of Substituent Positioning
-
Carboxyl Side Chain: Ortho-substitution on the benzene ring improves TxA2 antagonism by 3-fold compared to para-substituted analogs .
-
Alkyl Chain Length: Six-carbon chains optimize SERD activity by balancing lipophilicity and cellular permeability .
Electronic Effects of the Sulfonamide Group
The group’s electron-deficient sulfur atom enhances interactions with basic residues in target proteins, contributing to nanomolar-level affinities .
Preclinical and Clinical Development
In Vivo Efficacy in Disease Models
-
Cardiovascular Models: Oral administration (0.2 mg/kg) in mice provided 14.4-hour protection against TxA2-induced mortality .
-
Breast Cancer Models: Compound 36 induced apoptosis in MCF-7 cells () and reduced tumor volume by 62% in xenograft models .
Pharmacokinetic Profile
-
Half-Life: 8.3 hours in primates, supporting once-daily dosing .
-
Bioavailability: 44% in rats, attributed to the sulfonamide’s solubility and moderate protein binding .
Future Directions and Challenges
Overcoming Drug Resistance
Prolonged SERD use may upregulate alternative signaling pathways (e.g., mTOR). Combination therapies with kinase inhibitors are under investigation .
Improving Synthetic Scalability
Current routes yield <50% due to stereochemical impurities. Flow chemistry and enzymatic resolution strategies are being explored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume